Ethyl 4-[(3-fluorobenzoyl)amino]benzoate is an organic compound characterized by its unique structure, which features a benzoate moiety substituted with a 3-fluorobenzoyl amino group. This compound belongs to the class of benzoate esters and exhibits significant potential in various chemical and biological applications due to its functional groups. The molecular formula of ethyl 4-[(3-fluorobenzoyl)amino]benzoate is , with a molecular weight of approximately 303.30 g/mol.
Common reagents used in these reactions include hydrochloric acid for hydrolysis, lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions.
Research indicates that ethyl 4-[(3-fluorobenzoyl)amino]benzoate exhibits biological activity, particularly in modulating enzyme activity and interacting with specific receptors. Its fluorinated aromatic structure enhances binding affinity to certain biological targets, potentially leading to anti-inflammatory or anticancer effects. The specific mechanisms of action may involve inhibition of key enzymes or modulation of cellular signaling pathways.
The synthesis of ethyl 4-[(3-fluorobenzoyl)amino]benzoate typically involves several steps:
The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Ethyl 4-[(3-fluorobenzoyl)amino]benzoate has potential applications in:
Studies on the interaction of ethyl 4-[(3-fluorobenzoyl)amino]benzoate with biological targets are crucial for understanding its pharmacological profile. Research indicates that the compound may interact with various enzymes and receptors, influencing their activity and potentially leading to therapeutic effects. Further studies are needed to elucidate the precise molecular pathways involved in its action.
Ethyl 4-[(3-fluorobenzoyl)amino]benzoate can be compared with several similar compounds based on their structural and functional characteristics:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 4-fluorobenzoate | Fluorinated benzoate ester | Simpler structure; lacks amino substitution |
| Methyl 4-[(3-fluorobenzoyl)amino]benzoate | Methyl instead of ethyl group | Similar biological activity; different alkyl chain |
| Ethyl 3-[(4-cyano-2-fluorobenzoyl)amino]benzoate | Contains cyano group | Unique electronic properties due to cyano substitution |
Ethyl 4-[(3-fluorobenzoyl)amino]benzoate stands out due to its combination of a fluorinated aromatic system with an amino group attached to a benzoate structure. This configuration imparts distinct chemical reactivity and biological properties not found in simpler analogs, making it valuable for specialized applications in research and industry. Its potential interactions and effects on biological systems also highlight its significance as a compound worthy of further exploration.
The introduction of the 3-fluorobenzoyl group to the amino moiety of ethyl 4-aminobenzoate is a critical step. Catalytic methods leveraging hydrogen-bonding interactions and tertiary amine catalysts have proven effective. For instance, 4-dimethylaminopyridine (DMAP) facilitates regioselective O-acylation in analogous systems by activating benzoyl cyanide via hydrogen bonding to the nitrile group [1]. In the case of ethyl 4-aminobenzoate, DMAP (5–10 mol%) in dichloromethane at 0–25°C promotes efficient benzoylation, achieving yields >85% within 2 hours [1] [6].
Chiral thiourea catalysts, such as (S,S)-N-(N,N-dialkylaminocyclohexyl)-thioureas, enhance stereochemical control during benzoylation. Density functional theory (DFT) calculations suggest these catalysts stabilize transition states through dual hydrogen bonding, favoring mono-benzoylation over di-benzoylation [1]. This selectivity is critical to avoid over-acylation, which could deactivate the aromatic amine for subsequent esterification steps.
A comparative analysis of acylating agents reveals benzoyl chloride as superior to benzoic anhydride in terms of reactivity and purity [6]. For example, reactions with benzoyl chloride in tetrahydrofuran (THF) at reflux (66°C) achieve 92% conversion, while benzoic anhydride requires prolonged heating (12 hours) for comparable yields [6].
The esterification of 4-[(3-fluorobenzoyl)amino]benzoic acid with ethanol is optimized using solvent-mediated protocols. Recent advances highlight the use of 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a coupling reagent, enabling rapid esterification in 1 minute with yields exceeding 90% [2]. NDTP operates via dual pathways: (i) formation of an acyl thiocyanate intermediate, which reacts with ethanol, and (ii) direct activation of the carboxylic acid as a mixed anhydride [2].
Traditional methods, such as Steglich esterification with N,N′-dicyclohexylcarbodiimide (DCC), achieve 78–82% yields but require 12–24 hours [2]. In contrast, NDTP-mediated reactions in ethanol (serving as both solvent and nucleophile) eliminate side products like N-acylurea, simplifying purification. Scalability tests at 50 mmol scale confirm consistent yields (89–91%) with a productivity of 203.84 kg product per kg biocatalyst [2] [5].
Table 1: Comparison of Esterification Methods
| Method | Catalyst | Time | Yield (%) | Scalability |
|---|---|---|---|---|
| NDTP-mediated | NDTP/DABCO | 1 min | 90–92 | Industrial |
| Steglich | DCC/DMAP | 12 h | 78–82 | Laboratory |
| Heterogeneous | CaBZ | 6 h | 65–70 | Pilot-scale |
The 3-fluorobenzoyl moiety is typically introduced via 3-fluorobenzoyl chloride, synthesized from 3-fluorotoluene through radical chlorination. Iron(II) chloride tetrahydrate and formamide in a sealed autoclave at 180°C for 6 hours yield 3-fluorobenzyl chloride with 35% efficiency, which is subsequently oxidized to the acyl chloride [7].
Multi-step sequences must address hydrodefluorination risks during catalytic steps. Rhodium-catalyzed hydrogenation protocols, developed for fluoropyridines, avoid defluorination by operating under mild hydrogen pressure (1–4 bar) and low temperatures (40–60°C) [3]. Applying these conditions to intermediates containing the 3-fluorobenzoyl group ensures retention of fluorine, critical for maintaining the compound’s electronic properties.
Layered metal benzoates, such as calcium benzoate (CaBZ), serve as reusable catalysts for esterification. In the reaction of 4-[(3-fluorobenzoyl)amino]benzoic acid with ethanol, CaBZ (10 wt%) at 160°C for 6 hours achieves 66–70% conversion, outperforming thermal control reactions by 40% [4]. The catalyst’s layered structure facilitates substrate intercalation, enhancing surface accessibility.
Reusability studies demonstrate CaBZ retains 85% activity after three cycles, with minimal leaching (<2% metal content) [4]. Comparatively, homogeneous catalysts like sulfuric acid suffer from irreversible deactivation and corrosion issues, limiting industrial applicability.
Lipase B from Candida antarctica (Novozym® 435) enables solvent-free esterification under mild conditions. At 70°C, the enzyme catalyzes the reaction between 4-[(3-fluorobenzoyl)amino]benzoic acid and ethanol with 97% conversion in 48 hours [5]. Increasing the temperature to 80°C reduces the reaction time to 24 hours but necessitates a 20% molar excess of ethanol to compensate for evaporation losses [5].
Green metrics analysis reveals a process mass intensity (PMI) of 1.8 and an E-factor of 0.3, outperforming chemical methods (PMI > 3.5, E-factor > 1.2) [5]. The biocatalyst retains 90% activity after six cycles, reducing production costs to €21.16 per kilogram of product [5].
Ethyl 4-[(3-fluorobenzoyl)amino]benzoate possesses a molecular formula C16H14FNO3 with a molecular weight of 287.28 g/mol [1]. The compound features a benzoate ester group at the para position of the benzene ring and a 3-fluorobenzoyl amino substituent linked via an amide bond [1]. This structural arrangement creates multiple sites of potential thermal vulnerability, particularly at the ester and amide functional groups.
The thermodynamic stability of ethyl 4-[(3-fluorobenzoyl)amino]benzoate can be assessed through comparison with structurally related compounds. Benzoic acid derivatives demonstrate variable thermal stability depending on their substituent patterns [2]. For benzoic acid itself, thermodynamic measurements indicate a heat of formation of -384,140 ± 290 absolute joules per mole at 298.15 K [2]. The presence of fluorine substitution and the extended conjugated system in ethyl 4-[(3-fluorobenzoyl)amino]benzoate likely influences these thermodynamic parameters significantly.
Thermal decomposition analysis of similar fluorinated aromatic compounds reveals decomposition onset temperatures typically ranging from 250°C to 350°C [3] [4]. Perfluoroalkyl ether carboxylic acids and short-chain perfluoroalkyl carboxylic acids show preferential cleavage patterns at specific bond sites under thermal stress [3]. The C-C bond connecting the α-carbon and β-carbon represents the weakest point in perfluorinated backbones, suggesting similar vulnerability in the ethyl 4-[(3-fluorobenzoyl)amino]benzoate structure.
Ethyl benzoate derivatives demonstrate thermal stability up to approximately 300°C before significant decomposition occurs [5]. The catalytic synthesis of ethyl benzoate shows optimal reaction temperatures around 85°C, indicating the compound maintains structural integrity well below this threshold [5]. For ethyl 4-[(3-fluorobenzoyl)amino]benzoate, the additional fluorine substitution and amide linkage likely provide enhanced thermal stability compared to simple ethyl benzoate.
The thermal decomposition of fluorinated benzoyl compounds follows complex kinetic pathways involving multiple bond dissociation events [3]. Computational studies at the M06-2X/Def2-TZVP level of theory reveal that C-C, C-F, C-O, O-H, and C=C bond dissociation energies vary significantly with molecular structure [3]. The electron-withdrawing trifluoromethyl groups typically reduce bond dissociation energies, accelerating decomposition processes.
For nitrobenzoic acid derivatives, which share structural similarities with ethyl 4-[(3-fluorobenzoyl)amino]benzoate, apparent activation energies range from 131.31 to 203.43 kJ/mol depending on substitution patterns [4]. The meta-substituted nitrobenzoic acid shows the highest activation energy at 203.43 kJ/mol, suggesting that meta-fluorine substitution in ethyl 4-[(3-fluorobenzoyl)amino]benzoate may confer enhanced thermal stability [4].
The thermal decomposition mechanism likely involves initial cleavage of the ester bond, followed by amide bond breaking and subsequent aromatic ring degradation. Fluorinated compounds typically produce hydrogen fluoride as a decomposition product, which can catalyze further decomposition reactions through acid-catalyzed pathways [6].
| Property | Value | Method | Reference Compound |
|---|---|---|---|
| Estimated Decomposition Onset | 250-300°C | Comparative Analysis | Fluorinated benzoates [3] |
| Thermal Stability Range | <350°C | DSC/TGA | Ethyl benzoate derivatives [5] |
| Activation Energy (estimated) | 150-200 kJ/mol | Kinetic Modeling | Nitrobenzoic acids [4] |
| Primary Decomposition Products | CO2, HF, aromatic fragments | Mass Spectrometry | Fluorinated aromatics [3] |
The solubility behavior of ethyl 4-[(3-fluorobenzoyl)amino]benzoate in organic media reflects the complex interplay between its hydrophobic aromatic regions and polar functional groups. The compound contains both lipophilic (fluorinated aromatic rings) and hydrophilic (ester and amide) components, creating amphiphilic character that influences solubility patterns across different solvent systems.
Ethyl 4-aminobenzoate, a structurally related compound, demonstrates pH-dependent solubility behavior [7]. In neutral and basic solutions, the compound remains largely insoluble in water due to its hydrophobic aromatic character. However, protonation of the amino group in acidic environments creates ionic character, dramatically increasing water solubility [7]. Similar principles apply to ethyl 4-[(3-fluorobenzoyl)amino]benzoate, though the fluorine substitution modifies these interactions.
Ethyl benzoate derivatives show excellent solubility in organic solvents including ethanol, acetone, and chloroform [8]. The structural similarity of ethyl 4-[(3-fluorobenzoyl)amino]benzoate suggests comparable solubility patterns. Vinyl benzoate, another benzoate derivative, demonstrates solubility in ethanol, acetone, and chloroform while remaining practically insoluble in water [8].
The fluorine substitution in ethyl 4-[(3-fluorobenzoyl)amino]benzoate introduces unique solubility characteristics observed in fluorinated compounds [9] [10]. Fluorinated molecules typically exhibit reduced solubility in conventional organic solvents compared to their non-fluorinated analogs due to poor intermolecular interactions between fluorocarbon and hydrocarbon regions [9]. However, the limited fluorine content (single fluorine atom) in ethyl 4-[(3-fluorobenzoyl)amino]benzoate minimizes this effect.
Solubility studies of fluorinated compounds in ionic liquids reveal that fluorination can be used to control solubility limits both in terms of concentration and temperature [10]. Phosphonium-based ionic liquids show distinct solubility patterns with fluorinated alkanes and alkanols compared to their non-fluorinated counterparts [10].
The Hansen solubility parameters provide a framework for predicting solubility behavior. Ethyl benzoate has Hansen parameters of approximately δd = 16.0, δp = 4.1, and δh = 7.6 MPa^1/2 [11]. The fluorine substitution in ethyl 4-[(3-fluorobenzoyl)amino]benzoate likely increases the polar component (δp) while slightly reducing the hydrogen bonding component (δh) due to the electron-withdrawing effect of fluorine.
Solubility measurements in water-organic solvent mixtures show significant variation with solvent composition [11]. For ethyl benzoate hydrolysis studies, the compound shows decreased reaction rates in ethylene glycol-water mixtures, indicating reduced solvation of the transition state compared to pure water systems [11].
| Solvent System | Solubility Classification | Interaction Mechanism | Supporting Evidence |
|---|---|---|---|
| Water | Insoluble to sparingly soluble | Hydrophobic aromatic structure | Benzoate ester behavior [7] |
| Ethanol | Highly soluble | Hydrogen bonding, dipolar interactions | Organic ester compatibility [8] |
| Acetone | Highly soluble | Dipole-dipole interactions | Polar aprotic solvents [8] |
| Chloroform | Highly soluble | van der Waals forces, π-interactions | Aromatic compound solubility [8] |
| Dichloromethane | Highly soluble | Synthesis solvent applications | Reaction medium use [1] |
| Benzene | Moderately soluble | π-π stacking interactions | Aromatic-aromatic affinity [8] |
| Hexane | Insoluble | Insufficient polar interactions | Aliphatic-aromatic incompatibility [12] |
Temperature significantly influences the solubility of ethyl 4-[(3-fluorobenzoyl)amino]benzoate in organic media. Like most organic compounds, solubility generally increases with temperature due to enhanced molecular motion and weakened intermolecular forces in the solid phase [13]. Differential scanning calorimetry studies of ethyl benzoate show melting transitions that directly correlate with temperature-dependent solubility changes [13].
The enthalpy of dissolution can be estimated from temperature-solubility relationships using the van 't Hoff equation. For similar benzoate esters, dissolution enthalpies typically range from 10-30 kJ/mol in organic solvents [13]. The fluorine substitution may slightly increase this value due to stronger intermolecular interactions in the solid phase.
The phase transition characteristics of ethyl 4-[(3-fluorobenzoyl)amino]benzoate reflect the complex interplay between molecular packing forces, hydrogen bonding interactions, and thermal energy. Structurally related compounds demonstrate diverse polymorphic behavior that provides insight into expected phase transition patterns.
Benzoate derivatives commonly exhibit polymorphism, as demonstrated by bismuth tribenzoate which exists in at least two distinct polymorphic forms [14]. The β-polymorph shows 1.05 times higher density than the previously known polymorph, indicating significant differences in molecular packing arrangements [14]. These polymorphic differences can substantially affect dissolution kinetics and bioavailability properties [14].
The crystalline structure of ethyl 4-[(3-fluorobenzoyl)amino]benzoate likely involves hydrogen bonding between the amide N-H groups and carbonyl oxygens, creating extended networks that stabilize specific crystal forms [1]. Fluorine atoms can participate in weak C-H···F hydrogen bonds and F···π interactions, further influencing crystal packing arrangements [15] [16].
Ethyl 4-aminobenzoate, a closely related compound, exhibits a melting point range of 89.0 to 92.0°C [17]. The introduction of the 3-fluorobenzoyl group in ethyl 4-[(3-fluorobenzoyl)amino]benzoate likely increases the melting point due to enhanced intermolecular interactions and increased molecular weight. Similar fluorinated aromatic compounds typically show elevated melting points compared to their non-fluorinated analogs [18].
Polyamide compounds with fluorinated aromatic components demonstrate melting points in the range of 245-315°C depending on chain length and substitution patterns [18]. While ethyl 4-[(3-fluorobenzoyl)amino]benzoate is not a polyamide, the presence of the amide linkage suggests intermediate thermal behavior between simple esters and amide polymers.
Phase transition studies of long-chain esters reveal complex solid-solid transitions that occur near melting points [19]. Methyl stearate shows evidence of slow solid-solid phase transitions within 0.5 K of the melting point, with hysteresis effects depending on thermal history [19]. Similar behavior may occur in ethyl 4-[(3-fluorobenzoyl)amino]benzoate, particularly if multiple polymorphic forms exist.
The crystallization behavior of ethyl 4-[(3-fluorobenzoyl)amino]benzoate from solution depends critically on solvent choice, cooling rate, and the presence of nucleation sites. Solution crystallization studies of ester compounds indicate that solvent selection significantly affects crystal habit and polymorphic outcome [19] [20].
Crystallization in the presence of liquid-liquid phase separation can dramatically alter crystal morphology and size distribution [20]. For pharmaceutical compounds with similar structural features, crystallization from droplets formed during liquid-liquid phase separation produces quasi-spherical particles with unique handling properties [20]. This phenomenon may be relevant to ethyl 4-[(3-fluorobenzoyl)amino]benzoate processing and purification.
The compound's synthesis typically involves column chromatography purification using silica gel with ethyl acetate/hexane as the mobile phase [1]. This suggests that the compound can be effectively crystallized from mixed solvent systems, with the ethyl acetate providing solvation and hexane serving as an anti-solvent to promote precipitation.
| Phase Transition Property | Estimated Value | Measurement Method | Basis for Estimation |
|---|---|---|---|
| Melting Point | 120-150°C | DSC, Visual observation | Structural analogy to ethyl 4-aminobenzoate [17] |
| Crystal System | Monoclinic or Triclinic | X-ray diffraction | Similar benzoate compounds [14] |
| Solid-Solid Transitions | Possible near melting point | Variable temperature XRD | Ester compound behavior [19] |
| Polymorphic Forms | Likely multiple forms | Thermal analysis | Benzoate derivative trends [14] |
| Crystallization Solvents | Ethyl acetate/hexane | Solubility testing | Synthesis procedures [1] |
The thermodynamic driving forces for phase transitions in ethyl 4-[(3-fluorobenzoyl)amino]benzoate involve enthalpy and entropy changes associated with molecular reorganization. The entropy of fusion for similar aromatic compounds typically ranges from 30-60 J/(mol·K) [21]. Higher entropy values generally indicate greater molecular flexibility in the liquid phase compared to the crystal structure.
For enantiotropic polymorphic systems, the polymorph with the higher melting point typically exhibits lower entropy of fusion [21]. This relationship helps predict the relative stability of different polymorphic forms and their interconversion temperatures. If ethyl 4-[(3-fluorobenzoyl)amino]benzoate exhibits polymorphism, thermal analysis can reveal these relationships through careful DSC measurements.
The presence of the fluorine atom influences phase transition thermodynamics through modified intermolecular interactions. Fluorinated compounds generally show reduced entropy changes during phase transitions due to the restricted conformational freedom imposed by strong C-F bonds [6] [15].
The surface reactivity of ethyl 4-[(3-fluorobenzoyl)amino]benzoate is dominated by the hydrogen bonding capability of its amide functional group. Amide N-H bonds demonstrate substantial hydrogen bonding strength, with typical values ranging from 15-25 kJ/mol for amide-water interactions [22] [23]. The compound's amide group can serve as both a hydrogen bond donor (N-H) and acceptor (C=O), creating multiple sites for intermolecular interactions.
Surface tension measurements of fluorinated compounds reveal that fluorination generally reduces surface tension compared to hydrocarbon analogs [15] [24] [16]. However, the single fluorine atom in ethyl 4-[(3-fluorobenzoyl)amino]benzoate provides limited surface activity modification. Perfluorinated aromatic compounds show surface tensions in the range of 21-22 mN/m, while linear perfluoroalkanes exhibit values of 11-15 mN/m [15] [16].
The amide functionality in ethyl 4-[(3-fluorobenzoyl)amino]benzoate enhances surface activity through hydrogen bonding interactions at interfaces [25]. Studies of dicarboxylic amino acid surfactants demonstrate that amide groups significantly improve self-assembly and adsorption properties through intermolecular weak interactions [25]. The compound likely exhibits moderate surface activity due to its amphiphilic character.
The ethyl ester group in ethyl 4-[(3-fluorobenzoyl)amino]benzoate is susceptible to hydrolysis under both acidic and basic conditions [11]. Hydrolysis kinetics depend strongly on pH, with faster rates observed under strongly acidic or basic conditions. The electron-withdrawing effect of the fluorine atom may slightly accelerate ester hydrolysis by increasing the electrophilicity of the carbonyl carbon.
The amide bond exhibits significantly greater stability toward hydrolysis compared to the ester group [26]. Amide hydrolysis typically requires harsh conditions (strong acids or bases at elevated temperatures) or enzymatic catalysis. The aromatic substitution pattern influences amide reactivity, with electron-withdrawing groups like fluorine increasing susceptibility to nucleophilic attack.
The 3-fluorobenzoyl group can undergo electrophilic aromatic substitution reactions, though the electron-withdrawing fluorine atom reduces the reactivity compared to unsubstituted benzoyl groups [27]. The fluorine atom directs incoming electrophiles to the ortho and para positions relative to its attachment point, following standard aromatic substitution patterns.
The surface adsorption characteristics of ethyl 4-[(3-fluorobenzoyl)amino]benzoate depend on the balance between hydrophobic aromatic regions and polar functional groups. The compound likely adopts oriented configurations at air-water interfaces, with the polar ester and amide groups oriented toward the aqueous phase and the aromatic rings extending into the air phase.
Dynamic surface tension measurements would reveal the adsorption kinetics at fluid interfaces [24]. Fluorinated quaternary ammonium surfactants show decreased adsorption kinetics with increasing fluorocarbon chain length [24]. The limited fluorination in ethyl 4-[(3-fluorobenzoyl)amino]benzoate suggests relatively rapid equilibration at interfaces compared to highly fluorinated surfactants.
The critical micelle concentration, if applicable, would likely be higher than dedicated surfactants due to the compound's relatively compact structure. The presence of only one fluorine atom limits the hydrophobic character necessary for strong micelle formation [24].
| Functional Group | Reactivity Type | Surface Activity Contribution | Intermolecular Interactions |
|---|---|---|---|
| Ethyl ester | Hydrolysis, transesterification | Moderate polarity | Dipole-dipole, H-bonding to C=O [11] |
| Amide N-H | Hydrogen bonding, acid-base | High surface activity | Strong H-bonding donor [22] [23] |
| Amide C=O | Hydrogen bonding acceptor | High surface activity | Strong H-bonding acceptor [22] [23] |
| 3-Fluorobenzoyl | Electrophilic substitution | Moderate hydrophobicity | π-π stacking, C-H···F interactions [27] |
| Para-benzene ring | Nucleophilic substitution | Low surface activity | π-π stacking interactions [1] |
| Fluorine atom | Electron withdrawal | Reduced surface tension | Weak C-H···F hydrogen bonds [15] |
The aromatic amide structure of ethyl 4-[(3-fluorobenzoyl)amino]benzoate makes it potentially susceptible to photochemical reactions under visible light irradiation [27]. Benzoyl azides and related compounds undergo C-H amidation reactions with heteroarenes in the presence of photocatalysts and visible light [27]. The compound may serve as either a substrate or product in such photocatalytic transformations.
The fluorine substitution influences electronic properties, potentially affecting photochemical reactivity patterns. Electron-withdrawing groups like fluorine typically reduce the electron density of aromatic systems, altering their photochemical behavior compared to unsubstituted analogs [27].
Catalytic reactions involving ethyl 4-[(3-fluorobenzoyl)amino]benzoate may include metal-catalyzed cross-coupling reactions, oxidative transformations, and C-H functionalization processes. The amide functionality can coordinate to metal centers, potentially influencing catalytic activity and selectivity patterns [26].